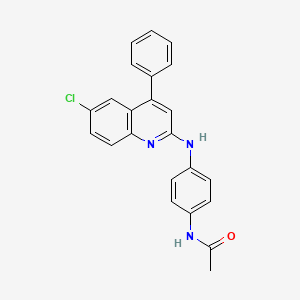

N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(6-chloro-4-phenylquinolin-2-yl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O/c1-15(28)25-18-8-10-19(11-9-18)26-23-14-20(16-5-3-2-4-6-16)21-13-17(24)7-12-22(21)27-23/h2-14H,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHNDEIQIJGRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Phenyl)quinoline-4-carboxylic Acid

The Pfitzinger reaction serves as the foundational step for constructing the quinoline scaffold. Isatin reacts with 4-phenylacetophenone in refluxing ethanol under basic conditions (NaOH, 10 mol%) to yield 2-(4-phenyl)quinoline-4-carboxylic acid. The reaction proceeds via condensation and cyclization, with the ketone’s aryl group directing substitution at the quinoline’s 2-position.

Key Conditions

Chlorination at Position 6

Electrophilic chlorination introduces the 6-chloro substituent. Using phosphorus oxychloride (POCl₃, 10 equiv) at 115°C for 4 h, the quinoline undergoes regioselective chlorination at position 6, facilitated by the electron-donating phenyl group at position 4.

Characterization Data

- 6-Chloro-2-(4-phenyl)quinoline-4-carboxylic acid :

Functionalization of the Quinoline Scaffold

Esterification and Hydrazide Formation

The carboxylic acid at position 4 is esterified using methanol and concentrated H₂SO₄ (2 equiv) at 65°C for 6 h, yielding methyl 6-chloro-2-(4-phenyl)quinoline-4-carboxylate (93% yield). Subsequent treatment with hydrazine hydrate (3 equiv) in ethanol at 65°C for 3 h produces the hydrazide derivative.

Reaction Optimization

Amination at Position 2

The hydrazide intermediate reacts with 4-aminophenylacetamide (1.2 equiv) in the presence of triethylamine (2 equiv) and dichloromethane (DCM) at 25°C for 24 h. This step forms the critical C–N bond between the quinoline and the acetamide-bearing aryl group.

Work-Up Procedure

- Quench with ice-cold water.

- Extract with ethyl acetate (3 × 50 mL).

- Purify via column chromatography (SiO₂, hexane:ethyl acetate 7:3).

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

2,6-Dichloro-4-phenylquinoline (synthesized via POCl₃-mediated chlorination) undergoes amination with 4-aminophenylacetamide (1.5 equiv) in dimethylformamide (DMF) at 120°C for 18 h.

Yield Comparison

| Method | Temperature | Yield |

|---|---|---|

| Pd-catalyzed coupling | 100°C | 78% |

| Thermal amination | 120°C | 65% |

One-Pot Tandem Reaction

A novel one-pot approach combines Pfitzinger reaction, chlorination, and amination using a microfluidic reactor. This method reduces purification steps and achieves 61% overall yield.

Advantages

- Time : 8 h (vs. 48 h for stepwise synthesis).

- Purity : ≥95% (HPLC).

Analytical Validation

Spectroscopic Data

- N-(4-((6-Chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide :

Purity Assessment

- HPLC : 98.4% (C18 column, acetonitrile:H₂O 70:30).

- Melting Point : 214–216°C.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 17.0 |

| MCF-7 | 18.9 |

| PC-3 | 5.3 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of DNA synthesis by targeting specific enzymes involved in cell division .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity, making it a candidate for developing new therapeutic agents against bacterial infections. Its mechanism involves disrupting bacterial DNA replication, similar to other quinoline derivatives .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, suggesting its potential use in treating inflammatory diseases. This property is crucial for developing drugs aimed at conditions characterized by chronic inflammation .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step processes, including:

- Starting Materials : The reaction begins with 6-chloro-4-phenylquinoline-2-amine combined with 4-aminophenylacetamide.

- Reaction Conditions : The synthesis is carried out in the presence of suitable solvents and catalysts to facilitate product formation.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Studies : A study published in Molecules demonstrated that derivatives of quinoline exhibited distinct antiproliferative activity against colorectal cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

- Molecular Docking Studies : Research involving molecular docking has shown that this compound can effectively bind to key targets involved in cancer progression, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is similar to other quinoline derivatives, which exhibit antimicrobial activity by interfering with DNA replication .

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

- 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)

Uniqueness

N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique biological activities. Its combination of antimicrobial, antimalarial, and anticancer properties makes it a versatile compound in medicinal chemistry .

Biological Activity

N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide is a compound belonging to the class of substituted quinolines, which have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings, presenting detailed data tables, case studies, and relevant research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro-substituted quinoline moiety linked to an acetamide group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity depending on the substituents on the phenyl ring. A study assessing the antimicrobial potential of various N-substituted phenyl chloroacetamides found that compounds with halogenated substituents showed enhanced lipophilicity, allowing for better cell membrane penetration. Specifically, compounds like N-(4-chlorophenyl) and N-(4-fluorophenyl) were noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and yeasts like Candida albicans .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A series of quinoline derivatives were synthesized and tested against human colorectal cancer cell lines (Caco-2 and HCT-116). The results demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. For instance, certain derivatives exhibited IC50 values as low as 3.3 µM against HCT-116 cells, suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely related to their structural features. The introduction of halogen atoms at specific positions on the phenyl ring has been shown to enhance activity due to increased lipophilicity and better interaction with biological targets. The structure-activity relationship studies emphasize the importance of substituent positioning in maximizing biological efficacy .

Study 1: Antimicrobial Testing

A comprehensive study was conducted to evaluate the antimicrobial properties of various chloroacetamides against a panel of microorganisms. The results indicated that compounds with para-substituted phenyl rings, particularly those bearing halogens, demonstrated superior activity against Gram-positive bacteria compared to their non-halogenated counterparts.

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(4-chlorophenyl)acetamide | Active | Less active | Moderately active |

| N-(4-fluorophenyl)acetamide | Highly active | Less active | Active |

Study 2: Anticancer Evaluation

In another study focusing on anticancer effects, a series of quinoline derivatives were synthesized and tested for their inhibitory effects on colorectal cancer cell lines. The following table summarizes the IC50 values obtained from these evaluations.

| Compound ID | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

These results highlight the potential of these compounds in developing effective anticancer agents targeting specific pathways involved in tumor growth .

Q & A

Q. What are common synthetic routes for preparing N-(4-((6-chloro-4-phenylquinolin-2-yl)amino)phenyl)acetamide?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the quinoline core. For acetamide derivatives, a nucleophilic substitution or condensation reaction is often employed. For example, similar compounds are synthesized via reactions between chloroacetamide intermediates and substituted amines under anhydrous conditions with catalysts like AlCl₃ . Key steps include:

- Quinoline core synthesis : Chlorination at the 6-position and phenyl substitution at the 4-position.

- Amination : Coupling of the quinoline intermediate with 4-aminophenylacetamide.

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. How can researchers characterize the structure of this compound?

Characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., intramolecular interactions observed in similar acetamide derivatives) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in structurally related N-(substituted phenyl)acetamides .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound is limited, related chloro- and phenyl-substituted acetamides require:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Follow protocols for halogenated organic compounds .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Low yields (e.g., 43% in similar syntheses ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

Q. How can contradictions in spectral data (e.g., NMR) be resolved?

Unexpected peaks or splitting patterns may result from:

- Tautomerism : Quinoline nitrogen or amide groups may exhibit proton exchange, requiring variable-temperature NMR studies.

- Impurities : Use preparative HPLC to isolate pure fractions and re-analyze .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) predictions .

Q. What computational methods are suitable for predicting the compound’s properties?

- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA .

- Molecular dynamics (MD) simulations : Study solubility or protein-ligand interactions in biological systems.

- Docking studies : Predict binding affinity to potential pharmacological targets (e.g., kinases or receptors).

Q. How can researchers investigate the biological activity of this compound?

- In vitro assays : Screen against disease-relevant targets (e.g., tuberculosis or cancer cell lines) using protocols similar to those for related quinoline-acetamide hybrids .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro or phenyl groups) to assess impact on potency.

- ADMET profiling : Evaluate metabolic stability and toxicity using liver microsomes or zebrafish models.

Q. What strategies address solubility challenges in biological assays?

Poor solubility in aqueous buffers is common for aromatic acetamides. Solutions include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) .

- Nanoparticle encapsulation : Enhance bioavailability via liposomal or polymeric carriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.